![molecular formula C22H22N2O B12905523 3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-33-0](/img/structure/B12905523.png)
3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its biquinoline core, which is substituted with four methyl groups, enhancing its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its antifungal activity.
DL-Alpha-Tocopheryl Acetate: A form of Vitamin E with antioxidant properties.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in organic synthesis and medicinal chemistry.
Uniqueness
3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one stands out due to its unique biquinoline core and the presence of four methyl groups, which enhance its stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
918646-33-0 |
|---|---|
Molekularformel |
C22H22N2O |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
3,4,4,8-tetramethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C22H22N2O/c1-14-8-7-10-18-20(14)24(21(25)15(2)22(18,3)4)17-12-16-9-5-6-11-19(16)23-13-17/h5-13,15H,1-4H3 |
InChI-Schlüssel |
WMQVZPLBXTZOTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C2=C(C=CC=C2C1(C)C)C)C3=CC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


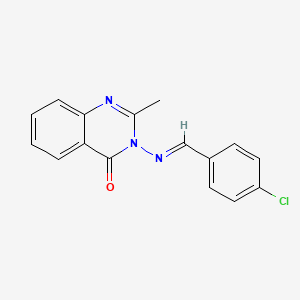
![6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione](/img/structure/B12905457.png)
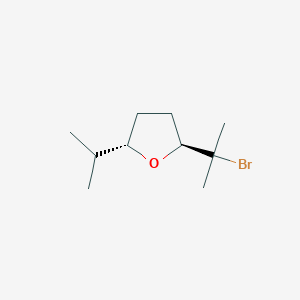
![3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one](/img/structure/B12905464.png)
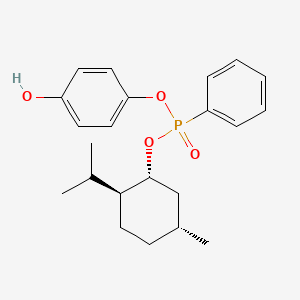
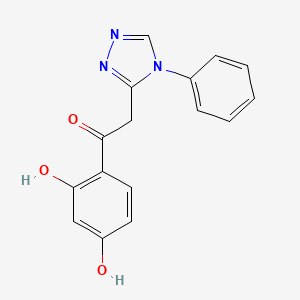
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol](/img/structure/B12905477.png)
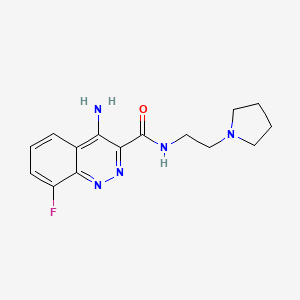
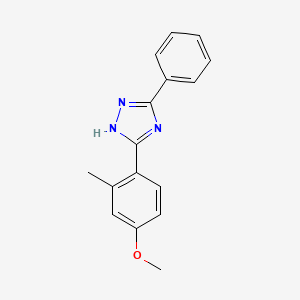
![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)
![2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B12905489.png)
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)

![6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12905525.png)
